molecular formula C20H28O3 B12517636 6-Hydroxy-7-isopropyl-1,1-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid

6-Hydroxy-7-isopropyl-1,1-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid

Cat. No.: B12517636
M. Wt: 316.4 g/mol
InChI Key: ATHWSPHADLLZSS-UHFFFAOYSA-N
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Description

Pisiferic acid is a diterpene compound isolated from the leaves of the Japanese tree Sawara (Chamaecyparis pisifera). It has a chemical structure similar to carnosic acid and exhibits various biological activities, including antioxidant, antibiotic, and antiangiogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pisiferic acid can be synthesized through a series of chemical reactions. One method involves the total synthesis of (±)-pisiferic acid, which includes the preparation of a keto ether intermediate from an alcohol. This intermediate undergoes formylation, Michael addition with methyl vinyl ketone, and intramolecular aldol condensation to form a tricyclic ether. Subsequent steps include ethoxycarbonylation, Grignard reaction with methyl-lithium, acid-catalyzed dehydration, and methoxylation .

Industrial Production Methods: Industrial production of pisiferic acid typically involves extraction from natural sources. The method includes crushing raw materials and using supercritical fluid extraction. The extracted compound is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Pisiferic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include derivatives such as pisiferol and various abietatriene compounds .

Mechanism of Action

Pisiferic acid is similar to other diterpenes such as carnosic acid, O-methyl-pisiferic acid, and 12-methoxycarnosic acid. pisiferic acid is unique due to its specific inhibitory effects on angiogenesis and lymphangiogenesis .

Comparison with Similar Compounds

Pisiferic acid stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

6-hydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-12(2)14-10-13-6-7-17-19(3,4)8-5-9-20(17,18(22)23)15(13)11-16(14)21/h10-12,17,21H,5-9H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHWSPHADLLZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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